REACTION_SMILES
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[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH:16]([c:17]2[cH:18][cH:19][c:20]([F:23])[cH:21][cH:22]2)[c:24]2[cH:25][cH:26][c:27]([F:30])[cH:28][cH:29]2)[CH2:13][CH2:14]1.[CH3:31][OH:32].[ClH:1]>>[NH:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH:16]([c:17]2[cH:18][cH:19][c:20]([F:23])[cH:21][cH:22]2)[c:24]2[cH:25][cH:26][c:27]([F:30])[cH:28][cH:29]2)[CH2:13][CH2:14]1
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Name
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Fc1ccc(C(CN2CCN(Cc3ccccc3)CC2)c2ccc(F)cc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(C(CN2CCN(Cc3ccccc3)CC2)c2ccc(F)cc2)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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Fc1ccc(C(CN2CCNCC2)c2ccc(F)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |